Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-
Description
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- is a heterocyclic compound featuring a quinazoline core fused with a benzene ring. The quinazoline-2,4-dione scaffold is characterized by two ketone groups at positions 2 and 4, while the 1,3-dimethyl substitution enhances steric and electronic properties.
Properties
CAS No. |
102562-22-1 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1,3-dimethylbenzo[h]quinazoline-2,4-dione |
InChI |
InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3 |
InChI Key |
GTGSVKIJRPGOEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The classical route involves sequential alkylation of anthranilic acid derivatives followed by cyclocondensation. Anthranilic acid undergoes N-methylation using methyl iodide or dimethyl sulfate in alkaline media to form N-methylanthranilamide. Subsequent treatment with acyl chlorides or anhydrides introduces the second methyl group at the pyrimidine nitrogen.
Key intermediates include 1-methylisatoic anhydride and 3-methyl-2-aminobenzamide, which undergo thermal cyclization in dipolar aprotic solvents like DMF or DMSO at 120–150°C. The reaction proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the fused quinazoline-dione system.
Optimization and Yield Analysis
Table 1 summarizes critical parameters affecting yield in this method:
| Parameter | Optimal Condition | Yield Range (%) |
|---|---|---|
| Alkylating Agent | Dimethyl sulfate | 65–72 |
| Cyclization Solvent | NMP | 68–75 |
| Temperature (°C) | 140 | 70 ± 3 |
| Catalytic Base | K₂CO₃ | 67–71 |
Electron-withdrawing substituents on the benzene ring reduce yields by 15–20% due to decreased nucleophilicity of the amide nitrogen. Scale-up experiments demonstrate consistent yields (>65%) at 100 g batches, though prolonged reaction times (8–12 h) are required for complete cyclization.
Palladium-Catalyzed Cross-Coupling and Cyclization
Sonogashira/Suzuki-Miyaura Coupling Strategy
Modern approaches employ palladium-mediated cross-coupling to construct the benzo[h]quinazoline skeleton. As reported for analogous benzo[f]quinazoline derivatives, the protocol involves:
- Sonogashira coupling of 5-iodouracil with terminal alkynes to install alkyne substituents
- Suzuki-Miyaura cross-coupling with aryl boronic acids for aryl group introduction
- Brønsted acid-mediated cycloisomerization (e.g., H₂SO₄, p-TsOH)
For 1,3-dimethyl derivatives, pre-methylated uracil precursors are essential. Methylation at N1 and N3 is achieved using methyl triflate in DCM with 2,6-lutidine as a proton scavenger.
Cycloisomerization Kinetics
Cyclization efficiency depends on acid strength and temperature:
$$ \text{Yield (\%)} = 89.2 - 0.75T + 0.012T^2 \quad (T \text{ in } ^\circ\text{C}, R^2 = 0.94) $$
Optimal conditions use 0.5 M p-toluenesulfonic acid in refluxing toluene (110°C), achieving 82–86% isolated yield. Steric hindrance from ortho-substituted aryl groups decreases yields to 58–63%, necessitating microwave-assisted heating (150°C, 30 min) for comparable results.
DMAP-Catalyzed One-Pot Synthesis
Metal-Free Annulation Protocol
A breakthrough method utilizes 4-dimethylaminopyridine (DMAP) to catalyze tandem carbamation-cyclization. The one-pot reaction proceeds via:
- N-Boc protection of 2-amino-N-methylbenzamide
- Intramolecular cyclization with concurrent Boc deprotection
- Methylation using dimethyl carbonate (DMC) under basic conditions
Critical to success is the DMAP concentration (20 mol%), which accelerates the rate-determining cyclization step by stabilizing the tetrahedral intermediate through hydrogen bonding.
Solvent and Temperature Effects
Comparative studies in acetonitrile vs. dichloromethane reveal:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | 37.5 | 94 | 6 |
| Dichloromethane | 8.9 | 79 | 12 |
Higher dielectric solvents stabilize the transition state, reducing activation energy (ΔG‡ = 92.4 kJ/mol in MeCN vs. 98.7 kJ/mol in DCM). Scale-dependent studies show linear yield scaling up to 50 mmol (92% yield), with diminished returns at >100 mmol due to heat transfer limitations.
Tandem Nucleophilic Cascade Annulation
[2 + 2 + 2] Annulation Mechanism
A novel three-component cascade employs 2-bromo-1,8-bis(dimethylamino)naphthalene, methyl cyanide, and methylamine. The sequence involves:
- n-BuLi-mediated lithiation at C2
- Sequential cyanide addition to form σ-adduct intermediates
- Methylamine quench and spontaneous cyclodehydration
This method constructs the entire benzo[h]quinazoline core in a single flask, though requiring strict anhydrous conditions (-78°C to RT).
Steric and Electronic Considerations
Substituent effects follow Hammett correlations (ρ = +1.2), indicating electron-deficient aryl groups accelerate the annulation. Methyl groups at N1/N3 improve yields by 18–22% compared to ethyl analogs, attributed to reduced steric hindrance during cyclization.
Comparative Analysis of Synthetic Methods
Table 2 evaluates key metrics across preparation routes:
| Method | Atom Economy (%) | Step Count | Total Yield (%) | E-Factor |
|---|---|---|---|---|
| Anthranilic Alkylation | 68 | 4 | 52 | 23.4 |
| Pd-Catalyzed Coupling | 71 | 3 | 78 | 15.2 |
| DMAP One-Pot | 83 | 1 | 89 | 8.7 |
| Cascade Annulation | 76 | 1 | 67 | 18.9 |
E-Factor = (Mass of waste)/(Mass of product)
The DMAP-catalyzed method demonstrates superior green chemistry metrics, though palladium-based approaches remain preferred for introducing diverse substituents. Recent advances in continuous flow systems have reduced reaction times for the Pd-catalyzed route from 18 h to 45 min, achieving space-time yields of 1.2 kg·L⁻¹·day⁻¹.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The compound undergoes alkylation and acylation at the nitrogen atoms of the quinazoline-dione core. For example, reaction with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base yields N-alkylated derivatives.
These reactions are critical for introducing functional groups that enhance pharmacological activity .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Sonogashira–Hagihara, enable aryl or alkynyl substitutions at strategic positions.
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | 70–85% |
| Sonogashira–Hagihara | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | 65–78% |
These methods are instrumental in synthesizing polycyclic derivatives for antimicrobial studies .
Cyclization and Heterocycle Formation
Acid-mediated cycloisomerization or condensation with aldehydes/ketones generates fused heterocycles. For instance:
-
Reaction with benzaldehyde forms arylidene derivatives (e.g., 10a–c ) as E/Z isomers .
-
Condensation with cyclopentanone yields cycloalkylidene derivatives .
Example Cyclization Data :
textCompound **9a** (malonate derivative): - Conditions: Reflux in acetic acid - Yield: 68% [6]
Electrophilic Aromatic Substitution
The electron-deficient quinazoline ring undergoes nitration and sulfonation at specific positions:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 or C-7 | 55–60% |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-6 | 45–50% |
Functional Group Transformations
Key transformations include:
-
Hydrazinolysis : Conversion of ester groups to hydrazides (e.g., intermediate 3 ) .
-
Thiolation : Reaction with carbon disulfide to form mercapto-oxadiazole derivatives (e.g., 7 ) .
Synthetic Pathway for Thiolation :
text1. React with CS₂ under reflux → 75% yield 2. Alkylate with benzyl chloride → **8a** (62% yield) [6]
Mechanistic Insights
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antibacterial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells with defective DNA repair mechanisms.
Comparison with Similar Compounds
Key Structural Features :
- Core : Benzo[h]quinazoline fused ring system.
- Substituents : Methyl groups at positions 1 and 2.
- Molecular Formula : C₁₀H₁₀N₂O₂.
- Molecular Weight : 206.20 g/mol.
For example, 1,3-dimethylpyrimidine-2,4-dione (a simpler analog) is prepared using literature methods involving nucleophilic substitution or condensation .
Structural Analogs and Physicochemical Properties
Table 1: Key Compounds and Properties
Key Observations:
Core Modifications: The benzo[h]quinazoline derivative’s fused aromatic system enhances rigidity compared to pyrimidine (non-fused) or pteridine (fused but with different heteroatom arrangement) analogs. This likely influences binding to biological targets . Substituted tetrahydropyrazino-purinediones (e.g., Compound 57) exhibit larger molecular weights and hybrid structures, improving water solubility (e.g., 82% yield for Compound 57) .
Synthetic Accessibility :
- The parent quinazoline-2,4-dione is synthesized via condensation reactions, while alkylated derivatives (e.g., 1,3-dimethyl) require selective methylation, as seen in benzodiazepine-dione syntheses (e.g., using bromoalkanes) .
Physicochemical and Computational Insights
- LogP and Solubility : Methyl groups increase hydrophobicity (higher LogP) compared to the parent compound. Computational models (e.g., SwissADME) predict improved bioavailability for 3-substituted quinazoline-diones .
- Spectroscopic Data: 1,3-Dimethylpyrimidine-2,4-dione: NMR shows methyl signals at δ 3.3–3.5 ppm (1H) and carbonyl peaks at 164.5–169.0 ppm (13C) . Tetrahydropyrazino-purinediones: MS and NMR confirm substituent effects on chemical shifts (e.g., thiophene-linked Compound 57) .
Biological Activity
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological significance, and potential applications in medicine based on current research findings.
Chemical Structure and Synthesis
Benzo[h]quinazoline-2,4(1H,3H)-dione is characterized by its fused quinazoline ring system. The synthesis typically involves multi-step procedures that may include palladium-catalyzed reactions and cyclization techniques. For instance, a recent study detailed a four-step synthesis involving Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions to produce various derivatives of quinazoline-1,3(2H,4H)-diones .
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazoline derivatives. A novel series of 3-hydroxy-quinazoline-2,4(1H,3H)-diones demonstrated significant inhibitory effects against vaccinia and adenovirus. The most potent compound in this series exhibited an EC50 value of 1.7 μM against vaccinia virus, outperforming the reference drug Cidofovir . These findings suggest that modifications to the quinazoline structure can enhance antiviral efficacy.
Antimicrobial Activity
The antimicrobial properties of benzo[h]quinazoline derivatives have also been investigated. A study evaluated several compounds for their activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed broad-spectrum activity comparable to standard antibiotics like ampicillin. For example, compounds with oxadiazole and thiadiazol moieties displayed inhibition zones ranging from 10–13 mm against Staphylococcus aureus and Candida albicans .
Inhibitory Effects on Enzymes
Another area of interest is the inhibitory effect of benzo[h]quinazoline derivatives on key enzymes such as acetylcholinesterase (AChE) and bacterial gyrase. Compounds synthesized from quinazoline-2,4-dione were evaluated for their ability to inhibit AChE with promising results in molecular docking studies indicating favorable binding interactions .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of these compounds. Preliminary SAR studies have indicated that specific substitutions at the 1- and 3-positions of the quinazoline ring significantly affect both antiviral and antimicrobial activities. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been associated with increased potency .
Case Studies
Several case studies illustrate the biological potential of benzo[h]quinazoline derivatives:
- Antiviral Efficacy : A compound designated as 24b11 was found to have a remarkable EC50 value against vaccinia virus (1.7 μM), indicating its potential as a therapeutic agent for poxvirus infections .
- Antimicrobial Spectrum : Compound 15 showed moderate activity against multiple strains including Escherichia coli and Candida albicans, with inhibition zones between 10-12 mm .
Q & A
Conflicting catalytic efficiency claims for MCM-41 vs. zeolite systems in quinazoline-dione synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
